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Compound of Interest

Compound Name: Carbapenem

Cat. No.: B1253116

Welcome to the technical support center for the detection of OXA-48 carbapenemase
producers. This resource is designed for researchers, scientists, and drug development
professionals to provide troubleshooting guidance and answer frequently asked questions
related to the identification of these challenging resistance mechanisms.

Frequently Asked Questions (FAQSs)
Q1: Why are OXA-48 carbapenemase producers so
difficult to detect?

Al: The detection of OXA-48 carbapenemase producers presents several challenges primarily
due to their weak carbapenem hydrolysis activity.[1][2][3] This often results in low-level
resistance to carbapenems, with Minimum Inhibitory Concentrations (MICs) that may fall below
clinical breakpoints, leading to isolates being misclassified as susceptible.[4][5] Unlike other
common carbapenemases like KPC and metallo-B-lactamases (MBLS), there is no specific
inhibitor for OXA-48, which complicates its phenotypic differentiation.[2][5] Furthermore, some
OXA-48 variants have an extended-spectrum B-lactamase (ESBL)-like hydrolysis profile, which
can lead to their misidentification.[1][5]

Q2: My phenotypic test results for OXA-48 are
ambiguous or inconsistent. What could be the cause?

A2: Ambiguous results in phenotypic tests for OXA-48 can arise from several factors. The weak
enzymatic activity of OXA-48 is a primary reason, as it may not be robustly detected by all
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methods.[1] For instance, the Modified Hodge Test (MHT), while sometimes capable of
detecting OXA-48, is not recommended by EUCAST due to low sensitivity and specificity.[6]
The composition of the test medium can also influence results; for example, the addition of
bicarbonate has been shown to enhance the activity of OXA-type [3-lactamases and increase
carbapenem MICs for OXA-48 producers.[7][8] Inoculum size can also affect the outcome of
certain assays.[9]

Q3: | have an isolate that is resistant to temocillin but
susceptible to third-generation cephalosporins. Could
this be an OXA-48 producer?

A3: Yes, this phenotype is highly suggestive of an OXA-48-like producer. OXA-48 enzymes
typically confer high-level resistance to temocillin but do not significantly hydrolyze expanded-
spectrum cephalosporins.[2][5] Therefore, in the absence of other resistance mechanisms like
ESBLs or AmpC production, an isolate may appear resistant to temocillin and carbapenems
while remaining susceptible to agents like ceftazidime or cefotaxime.[2][5] However, it's
important to note that high-level temocillin resistance can also be observed in strains producing
other carbapenemases or having AmpC with porin loss, so confirmatory testing is necessary.
[10]

Q4: Can immunochromatographic (ICT) assays reliably
detect OXA-48 and its variants?

A4: Immunochromatographic assays are generally considered a rapid and reliable method for
the detection of OXA-48 and its common variants.[11][12][13] Many studies have reported high
sensitivity and specificity for various commercial ICTs.[4][12][13][14] These tests are designed
to detect specific epitopes of the OXA-48 protein and can often identify multiple
carbapenemase types simultaneously.[13][14][15] However, the performance can vary
between different commercial kits, and it's crucial to use them according to the manufacturer's
instructions.

Q5: My molecular test (PCR) is positive for blaOXA-48,
but the isolate appears susceptible to carbapenems.
How can this be explained?
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A5: A positive PCR for blaOXA-48 in a carbapenem-susceptible isolate can be due to several
reasons. The isolate may be producing a variant of OXA-48, such as OXA-163 or OXA-405,
which possess weak or no carbapenemase activity but can still be detected by some
molecular assays.[1][16] These variants often exhibit an ESBL-like phenotype with increased
activity against expanded-spectrum cephalosporins.[1] Another possibility is a low level of gene
expression, which may not be sufficient to confer a resistant phenotype under standard
laboratory testing conditions.

Troubleshooting Guides

Issue: Suspected False-Negative Result with Phenotypic
Tests

Possible Causes:

o Weak Enzyme Expression: The level of OXA-48 production may be too low for detection by
the assay.

 Inappropriate Test Method: Some phenotypic tests, like the Modified Hodge Test, are known
to have lower sensitivity for OXA-48.[6][17]

e Suboptimal Test Conditions: Factors such as inoculum density and media composition can
impact the test outcome.

Troubleshooting Steps:

» Repeat the test using a higher inoculum, as this has been shown to improve the sensitivity of
some assays like the OXA-48 disk test.[4]

o Use a more sensitive phenotypic method: Consider using an immunochromatographic assay
(ICT) or a temocillin-based disk diffusion test. An inhibition zone of <11 mm around a
temocillin disk is a sensitive indicator for OXA-48.[4]

e Supplement media: If performing MIC testing, consider the addition of sodium bicarbonate
(NaHCO:s) to the medium, as this can enhance the carbapenemase activity of OXA-48.[7]
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o Confirm with a molecular method: If phenotypic tests remain inconclusive, use PCR to detect
the presence of the blaOXA-48 gene.[4]

Issue: Suspected False-Positive Result for
Carbapenemase Activity

Possible Causes:

e Presence of Non-Carbapenemase OXA-48 Variants: Variants like OXA-163 and OXA-405
may be detected by some assays but do not have significant carbapenem-hydrolyzing
activity.[16]

o Cross-Reactivity in Immunochromatographic Assays: While generally specific, some assays
may show cross-reactivity, although this is rare.

e High Inoculum Leading to False Positives in some assays: For certain multiplex lateral flow
assays, a very high inoculum of some bacterial species has been reported to cause false-
positive results for other carbapenemases.[9]

Troubleshooting Steps:

o Review the hydrolysis profile: Determine if the isolate exhibits an ESBL-like profile
(resistance to expanded-spectrum cephalosporins) which is characteristic of variants like
OXA-163.[1]

o Perform sequencing of the blaOXA-48 gene: This will identify the specific variant and confirm
whether it is a true carbapenemase.[18]

» Use an alternative detection method: Corroborate the findings with a different test platform,
for instance, a biochemical assay if an ICT was initially used.

e Adhere to recommended inoculum preparation: Ensure the inoculum density is within the
manufacturer's recommended range for the specific assay being used.

Data Presentation
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Table 1: Performance of Various Phenotypic Methods for
OXA-48 Detection

Phenotypic Test Sensitivity (%) Specificity (%) Reference
Temocillin Disk Test
100 43.9 [4]
(<11 mm)
Faropenem Disk Test 57.1 98.8 [4]
OXA-48 Disk Test
53.6 100 [4]
(Standard Inoculum)
OXA-48 Disk Test
_ 98.8 97.6 [4]
(High Inoculum)
Immunochromatograp
_ 100 100 [4]
hic Test (ICT)
Modified Hodge Test
91.25 87.5 [6]
(MHT)
KPC, MBL and OXA-
90 100 [6]

48 Confirm kit

Table 2: Performance of Immunochromatographic

\ for OXA-48 [ ion f . tudi

Assay Sensitivity (%) Specificity (%) Reference
OXA-48 K-SeT 100 100 [12]
RESIST-4 O.K.N.V. 100 (for OXA-48) 100 [14]
RESIST-3 O.K.N. 100 (for OXA-48) 100 [15]
Medomics Combo Not specified for OXA-  Not specified for OXA-

[19]
Test 48 alone 48 alone

Experimental Protocols
OXA-48 Disk Test (High Inoculum)

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5328455/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5328455/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5328455/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5328455/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5328455/
https://scispace.com/pdf/evaluation-of-four-phenotypic-tests-for-the-detection-of-oxa-2kp1x4l5lv.pdf
https://scispace.com/pdf/evaluation-of-four-phenotypic-tests-for-the-detection-of-oxa-2kp1x4l5lv.pdf
https://journals.asm.org/doi/10.1128/jcm.02900-15
https://pmc.ncbi.nlm.nih.gov/articles/PMC7470286/
https://journals.asm.org/doi/10.1128/jcm.02471-16
https://pmc.ncbi.nlm.nih.gov/articles/PMC12025575/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

Principle: This test relies on the principle that the hydrolysis of imipenem by OXA-48 is
enhanced in the presence of EDTA, leading to a characteristic indentation of the inhibition

zone.
Methodology:
» Prepare a bacterial suspension equivalent to a 2.0 McFarland standard in saline.

» Using a sterile swab, inoculate a Mueller-Hinton agar plate to create a lawn of confluent
growth.

e Place an imipenem (10 pg) disk in the center of the inoculated area.

» Place two sterile blank disks on either side of the imipenem disk at a distance of
approximately 10-15 mm from edge to edge.

e Apply 10 pL of 0.5 M EDTA to one of the blank disks.
e Apply 10 pL of 0.5 M EDTA mixed with phenylboronic acid (PBA) to the other blank disk.
 Incubate the plate overnight at 35 + 2°C.

« Interpretation: A distortion or indentation of the inhibition zone around the imipenem disk
towards the EDTA-containing disks is considered a positive result for OXA-48 production.[10]
[19]

Immunochromatographic (ICT) Assay (General Protocol)

Principle: These assays utilize specific antibodies to capture and detect the OXA-48 enzyme
from a bacterial lysate.

Methodology:
e Collect a few bacterial colonies from an agar plate using a sterile loop.
¢ Suspend the colonies in the lysis/extraction buffer provided in the kit.

» Vortex the mixture to ensure complete lysis of the bacterial cells.
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o Add the specified number of drops of the lysate to the sample well of the test cassette.

» Allow the test to develop for the time recommended by the manufacturer (typically 10-15
minutes).

« Interpretation: The appearance of a test line (in addition to the control line) indicates a
positive result for the presence of the OXA-48 carbapenemase.[4][12]

Molecular Detection by PCR for blaOXA-48

Principle: Polymerase Chain Reaction (PCR) is used to amplify a specific DNA sequence of the
blaOXA-48 gene, confirming its presence in the bacterial genome.

Methodology:

o DNA Extraction: Extract bacterial DNA from a pure culture using a commercial DNA
extraction kit or a standard boiling lysis method.

e PCR Amplification:

o Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific
forward and reverse primers for the blaOXA-48 gene.

o Add the extracted DNA template to the master mix.

o Perform PCR amplification using a thermal cycler with appropriate cycling conditions
(denaturation, annealing, and extension temperatures and times).

o Detection of Amplified Product:

o Analyze the PCR product by agarose gel electrophoresis. The presence of a band of the
expected size indicates a positive result.

o Alternatively, real-time PCR can be used for simultaneous amplification and detection.[20]

» Confirmation: For definitive identification of variants, the amplified PCR product should be
sequenced.[21]
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Caption: A suggested workflow for the detection of OXA-48 producers.
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Caption: Troubleshooting guide for false-negative OXA-48 results.

Caption: Interpreting common phenotypic tests for OXA-48.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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